2-Methoxy-1,3-thiazole-5-sulfonamide

Catalog No.
S13787895
CAS No.
848362-03-8
M.F
C4H6N2O3S2
M. Wt
194.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1,3-thiazole-5-sulfonamide

CAS Number

848362-03-8

Product Name

2-Methoxy-1,3-thiazole-5-sulfonamide

IUPAC Name

2-methoxy-1,3-thiazole-5-sulfonamide

Molecular Formula

C4H6N2O3S2

Molecular Weight

194.2 g/mol

InChI

InChI=1S/C4H6N2O3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3,(H2,5,7,8)

InChI Key

NLVNHGAQMYVSQE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)S(=O)(=O)N

2-Methoxy-1,3-thiazole-5-sulfonamide (CAS: 848362-03-8) is a highly specialized, procurement-ready heterocyclic building block fundamentally utilized in the synthesis of advanced therapeutics, including CCR8 modulators and antineoplastic agents [1]. Featuring a 1,3-thiazole core substituted with an electron-donating yet non-protic 2-methoxy group and a reactive 5-sulfonamide moiety, this compound offers a distinct physicochemical profile compared to traditional amino- or unsubstituted thiazoles. In industrial and medicinal chemistry workflows, it is prized for its high organic solubility, predictable reactivity, and ability to tune the lipophilicity and basicity of downstream active pharmaceutical ingredients (APIs) without introducing unwanted hydrogen-bond donors [2].

Research Fit

Fragment-like physicochemical space Moderate lipophilicity, balanced polar surface area, and limited conformational flexibility support fragment-based screening and ligand-efficiency optimization.
2-position H-bond acceptor Methoxy oxygen provides a hydrogen-bond acceptor unavailable in 2-methyl or 2,4-dimethyl analogs, relevant for enzyme binding-site complementarity studies.
Primary sulfonamide handle Unsubstituted –SO₂NH₂ at position 5 enables direct N-functionalization for diversity-oriented synthesis and SAR exploration.

Substituting 2-methoxy-1,3-thiazole-5-sulfonamide with the more common 2-amino-1,3-thiazole-5-sulfonamide or unsubstituted 1,3-thiazole-5-sulfonamide introduces severe process and performance liabilities [1]. The 2-amino analog possesses a highly reactive primary amine that acts as a strong hydrogen-bond donor, which not only drastically reduces solubility in aprotic solvents but also necessitates costly protection/deprotection steps during sulfonamide N-alkylation or cross-coupling. Furthermore, the amino group increases the basicity of the thiazole ring (pKa ~5.3 vs ~3.2 for the methoxy analog), which can negatively alter the membrane permeability and target binding affinity of the final drug . Conversely, the unsubstituted thiazole leaves the C2 position vulnerable to unwanted deprotonation and metalation under basic conditions, leading to complex impurity profiles and reduced yields during scale-up [2].

Substitution Risk

Lipophilicity mismatch may alter passive permeability
The methoxy substituent produces a significantly lower computed lipophilicity than the 2-methyl or 2,4-dimethyl analogs. This shift may change membrane partitioning and non-specific binding profiles in biochemical assays, making direct substitution unreliable without re-optimization.
Hydrogen-bonding capacity differs from methyl-substituted analogs
The target compound provides two additional hydrogen bond acceptor atoms relative to the 2,4-dimethyl and 2-methyl congeners. This difference may alter the orientational freedom and binding enthalpy of the sulfonamide moiety within enzyme active sites.
Conformational flexibility differs; induced-fit behavior may not transfer
An additional rotatable bond in the methoxy derivative permits conformational adaptation that methyl-substituted analogs cannot replicate. Binding modes established with methyl congeners may not translate directly to the methoxy scaffold.

Processability: Elimination of Protection-Deprotection Sequences

In the synthesis of complex sulfonamide-linked therapeutics, the chemoselectivity of the building block directly dictates the manufacturing cost. 2-Methoxy-1,3-thiazole-5-sulfonamide allows for direct N-alkylation or Buchwald-Hartwig coupling at the sulfonamide nitrogen without competing side reactions at the 2-position [1]. In contrast, utilizing 2-amino-1,3-thiazole-5-sulfonamide requires at least two additional synthetic steps (typically Boc or acetyl protection and subsequent deprotection) to prevent competitive N-functionalization of the 2-amino group [2].

Evidence DimensionRequired protection steps for selective sulfonamide functionalization
Target Compound Data0 steps (inherently chemoselective)
Comparator Or Baseline2 steps (protection/deprotection required for 2-amino-1,3-thiazole-5-sulfonamide)
Quantified DifferenceEliminates 2 synthetic steps, typically saving 15-30% in overall yield loss
ConditionsStandard N-alkylation or cross-coupling conditions in API synthesis

Eliminating protection steps reduces raw material costs, shortens production timelines, and simplifies the impurity profile during industrial scale-up.

HBA Count
Cross-study comparable
Target 6 HBA
Comparator ~4 HBA (2-methyl / 2,4-dimethyl)
Difference +2 HBA vs both analogs
Expanded hydrogen-bonding capacity may support binding-site complementarity.
Computed from molecular structure; consistent with database protocols.

Physicochemical Tuning: Basicity and Membrane Permeability

The substitution at the 2-position of the thiazole ring profoundly impacts the basicity of the heterocycle, which is a critical parameter for drug design. The 2-methoxy group in 2-methoxy-1,3-thiazole-5-sulfonamide exerts an electron-withdrawing inductive effect combined with a lack of protonation sites, resulting in a significantly lower pKa of the thiazole core compared to its amino counterpart [1]. The predicted pKa of the 2-methoxythiazole core is approximately 3.24, whereas the 2-aminothiazole core exhibits a pKa of approximately 5.3 . This reduction in basicity prevents unwanted ionization at physiological pH, thereby enhancing the passive membrane permeability of downstream therapeutic candidates.

Evidence DimensionCore basicity (pKa)
Target Compound Data~3.24 (2-methoxythiazole core)
Comparator Or Baseline~5.3 (2-aminothiazole core)
Quantified Difference~2.0 log units lower basicity
ConditionsAqueous conditions, physiological pH modeling

A lower pKa ensures the final compound remains un-ionized in the gut or tumor microenvironment, maximizing cellular uptake for intracellular targets.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 0.2
Comparator 0.7 (2,4-dimethyl); 1.88 (2-methyl)
Shift −1.68 vs 2-methyl
Moderate lipophilicity may reduce aggregation-based false-positive risk.
Computed values; confirm under relevant assay conditions.

Structural Stability: Prevention of C2-Metalation

When utilizing thiazole-5-sulfonamides in complex syntheses involving strong bases (e.g., LDA, n-BuLi, or strong carbonate bases during cross-coupling), the unsubstituted C2 position of 1,3-thiazole-5-sulfonamide is highly susceptible to deprotonation and subsequent electrophilic quenching or degradation [1]. 2-Methoxy-1,3-thiazole-5-sulfonamide completely blocks this reactive site. By occupying the C2 position with a stable methoxy group, the building block ensures that basic reagents exclusively facilitate the desired reaction at the sulfonamide moiety, thereby suppressing the formation of C2-functionalized impurities [2].

Evidence DimensionC2-position stability under strongly basic conditions
Target Compound Data100% blocked (inert to C2-deprotonation)
Comparator Or BaselineHighly susceptible to C2-deprotonation (unsubstituted 1,3-thiazole-5-sulfonamide)
Quantified DifferenceComplete elimination of C2-derived side products
ConditionsReactions employing strong bases (e.g., N-alkylation, metalation)

Blocking the C2 position prevents the formation of difficult-to-separate structural isomers, ensuring high-purity API production.

TPSA & Rotatable Bonds
Cross-study comparable
Target 119 Ų, 2 rot. bonds
Comparator ~110 Ų, 1 rot. bond (methyl series)
Difference +9 Ų TPSA, +1 rot. bond
Additional conformational flexibility may support induced-fit binding.
TPSA below 140 Ų predicts oral bioavailability context.
CA I/II Inhibition
Class-level inference
IC50 8.2 μM
Ki 7.5 μM; docking score −6.85 to −8.05 kcal/mol
Reported enzyme inhibition context; no direct comparator data available.
Methoxy H-bond acceptor unique vs methyl analogs; requires validation.
Exact Mass
Cross-study comparable
193.98198440 Da
Δ +1.98 Da vs 2,4-dimethyl analog
HRMS-resolvable from the closest structural analog.
Supports analytical QC and metabolite identification workflows.

Synthesis of CCR8 Modulators for Immuno-Oncology

2-Methoxy-1,3-thiazole-5-sulfonamide is a critical precursor in the development of CCR8 modulators, which are used to target tumor-resident regulatory T cells (Tregs) [1]. The 2-methoxy group provides the ideal balance of lipophilicity and reduced basicity (pKa ~3.24) required for optimal receptor binding and cellular penetration, making it the right choice over 2-amino analogs in this specific therapeutic class [2].

Development of Novel Antineoplastic Agents

In the design of targeted antineoplastic therapies, the compound serves as a highly stable sulfonamide donor [1]. Because the 2-methoxy group blocks C2-metalation and eliminates the need for amine protection, it allows for streamlined, high-yielding cross-coupling reactions during the late-stage functionalization of complex cancer drug scaffolds [2].

Automated Parallel Synthesis in Medicinal Chemistry

For high-throughput library generation, the superior solubility of 2-methoxy-1,3-thiazole-5-sulfonamide in aprotic solvents (such as DMF and DMSO) compared to hydrogen-bond-donating 2-aminothiazoles makes it an ideal building block [1]. It can be seamlessly integrated into automated liquid handling systems without the risk of precipitation or line clogging, ensuring reproducible library synthesis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor lead optimization
2-position H-bond acceptor capacity
Isoform selectivity SAR validation
Fragment-based drug discovery
Fragment-like physicochemical profile
Solubility and ligand efficiency screening
Analytical reference standard for metabolite identification
HRMS-resolvable exact mass
LC-HRMS discrimination from structural analogs
Diversity-oriented synthesis building block
Primary sulfonamide reactivity
N-functionalization scope and conformational flexibility

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

193.98198440 g/mol

Monoisotopic Mass

193.98198440 g/mol

Heavy Atom Count

11

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